N-乙基-N-甲基-1,3-噻唑烷-4-甲酰胺

描述

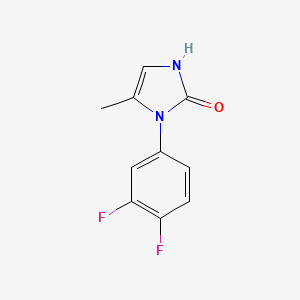

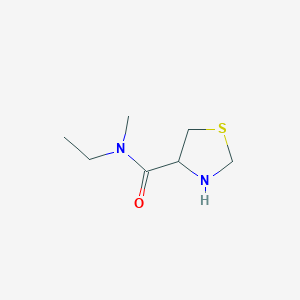

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a chemical compound with the CAS Number: 1218601-47-8 . It has a molecular weight of 174.27 . It is a liquid at room temperature .

Synthesis Analysis

Thiazolidine motifs, such as “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis

“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a liquid at room temperature . It has a molecular weight of 174.27 .科学研究应用

Synthesis of Bioactive Molecules

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide: serves as a key intermediate in the synthesis of various bioactive molecules. Its thiazolidine core is a valuable scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activities . Researchers utilize this compound for the synthesis of molecules with potential anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.

Anticancer Research

Thiazolidine derivatives, including N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide , have been explored for their anticancer properties. They are studied for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The compound’s structural features allow for the design of novel anticancer agents with improved selectivity and potency .

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective agents. It is being researched for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from oxidative stress and apoptosis .

Antimicrobial Applications

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide: is also investigated for its antimicrobial activity. Its incorporation into new compounds is aimed at combating resistant strains of bacteria and fungi, offering a new avenue for the development of antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

Due to its structural similarity to known anti-inflammatory compounds, this thiazolidine derivative is studied for its potential anti-inflammatory and analgesic effects. It could lead to the creation of new pain management drugs with fewer side effects compared to current medications .

Probe Design for Biological Studies

The compound’s versatility allows it to be used in probe design for biological studies. It can be functionalized to create probes that bind to specific proteins or enzymes, aiding in the study of biological pathways and the identification of therapeutic targets .

Green Chemistry Applications

The synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide and its derivatives can be optimized using principles of green chemistry. This includes employing catalysts that enhance reaction efficiency and reduce waste, contributing to the development of environmentally sustainable pharmaceutical manufacturing processes .

Pharmacokinetic Enhancements

Researchers are exploring ways to modify N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide to improve its pharmacokinetic properties. This includes increasing its bioavailability, reducing its metabolism, and enhancing its distribution within the body to improve the efficacy of the drugs derived from it .

作用机制

Target of Action

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to various biological responses . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic activity of thiazolidine derivatives has been a subject of research, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity .

Action Environment

The synthesis of thiazolidine derivatives often considers factors such as yield, purity, selectivity, and pharmacokinetic activity .

安全和危害

The safety information for “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTWLGQVUGEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)